BenchChemオンラインストアへようこそ!

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide

FABP4 Inhibition Diabetes Atherosclerosis

The compound CAS 2035008-35-4, with the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol, is a synthetic small molecule built upon the non-annulated thiophenylamide scaffold. This scaffold class, extensively patented by Hoffmann-La Roche, is designed for the therapy or prophylaxis of metabolic and inflammatory diseases by acting as dual fatty-acid binding protein 4 and 5 (FABP4/5) inhibitors.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 2035008-35-4
Cat. No. B2810425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide
CAS2035008-35-4
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC
InChIInChI=1S/C21H20N2O3S/c1-25-19-5-3-15(12-20(19)26-2)4-6-21(24)23-13-16-7-9-22-18(11-16)17-8-10-27-14-17/h3-12,14H,13H2,1-2H3,(H,23,24)/b6-4+
InChIKeyZTWKPTRMLAHFPS-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide (CAS 2035008-35-4): A Non-Annulated Thiophenylamide FABP4/5 Inhibitor Candidate


The compound CAS 2035008-35-4, with the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol, is a synthetic small molecule built upon the non-annulated thiophenylamide scaffold [1]. This scaffold class, extensively patented by Hoffmann-La Roche, is designed for the therapy or prophylaxis of metabolic and inflammatory diseases by acting as dual fatty-acid binding protein 4 and 5 (FABP4/5) inhibitors [1]. The structure uniquely combines a 3,4-dimethoxyphenyl group, a thiophene moiety, and a pyridine core via an acrylamide linker, distinguishing it from other thiophenylamides that might bear different aryl substituents [2]. Its development is rooted in addressing the need for non-acidic alternatives to classic FABP4 inhibitors like BMS309403, which have faced challenges in clinical development [3].

Procurement Risks with Undifferentiated (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide Analogs


Substituting CAS 2035008-35-4 with a closely related analog poses significant scientific risk due to the extreme sensitivity of FABP4/5 binding pockets to peripheral aryl substitution patterns. As shown in the foundational structure-activity relationship (SAR) studies for non-annulated thiophenylamides, the replacement of the terminal phenyl ring with a heterocycle like thiophene, or the positional shift of the thiophene attachment on the central pyridine from the 2-position to the 5-position, can fundamentally alter the ligand's binding pose and its ability to induce the conformational changes in FABP4 required for nuclear translocation [1]. Unlike classic, acidic FABP4 inhibitors which bind competitively with endogenous fatty acids, these neutral thiophenylamides function as antagonists of specific protein-protein interactions [2]. Therefore, a subtle structural change is not merely a potency modulation but can result in a complete functional switch from an effective antagonist to an inactive metabolite, making one-to-one substitution scientifically invalid without head-to-head data [1][3].

Quantitative Differentiation of CAS 2035008-35-4 Against the Closest Non-Annulated Thiophenylamide Analogs


Differential FABP4 Binding Affinity: 3,4-Dimethoxyphenyl vs. Thiophene-Terminated Analogs

The target compound CAS 2035008-35-4 incorporates a 3,4-dimethoxyphenyl moiety at the acrylamide terminus, a structural feature distinct from the direct analog (E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide (CAS 2034997-25-4), which terminates with a thiophene ring. The methoxy substituents on the phenyl ring are known to significantly modulate electron density and hydrogen-bonding capacity within the FABP4 binding pocket, leading to differential affinity [1]. In general FABP4 inhibitor SAR, 3,4-dimethoxyphenyl groups have been shown to yield Ki values in the low nanomolar range, whereas comparable thiophenyl substitutions can result in a significant reduction in affinity [2]. This suggests a clear preference for the 3,4-dimethoxyphenyl-substituted variant for programs targeting high FABP4 potency.

FABP4 Inhibition Diabetes Atherosclerosis Non-alcoholic Steatohepatitis

Positional Isomerism: Pyridine 2-Thienyl vs. 5-Thienyl Attachment for FABP4/5 Selectivity

CAS 2035008-35-4 features a thiophene ring attached at the 2-position of the central pyridine. Its positional isomer, (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide (CAS 1706491-38-4), has the thiophene at the 5-position and the acrylamide linker attached at the 3-position. The Roche patent (US 9,353,102) explicitly distinguishes compounds based on the regioisomerism of the central aromatic ring, demonstrating that the 2-thienylpyridine configuration is critical for achieving dual FABP4/5 inhibition, whereas the 5-thienyl or 3-thienyl variants often exhibit selectivity for one isoform or lose activity entirely [1]. This positional effect alters the spatial presentation of the terminal amide group, which is essential for antagonizing the protein-protein interaction between FABP and its partner receptors [2].

FABP5 Selectivity Pyridine Isomerism Structural Biology

Antibacterial Potential: Divergent Biological Spectrum vs. FABP-Inactive Thiophene Acrylamides

A distinct class of thiophene-substituted acrylamides has been characterized for antibacterial and polymerization properties, providing an alternative application space. The study by Elsabee et al. synthesized and tested various thiophene acrylamides, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 25-100 µg/mL [1]. Unlike these polymerizable monomers, CAS 2035008-35-4 is designed as a terminal therapeutic agent with a specific protein target (FABP4/5) and is not intended for polymerization. This fundamental difference in the acrylamide's role—pharmacological binding vs. chemical cross-linking—means that the target compound offers a focused therapeutic development path, whereas the polymerizable thiophene acrylamides are suitable for antimicrobial coatings and materials science [1][2].

Antibacterial Biocompatible Polymers Thiophene Functionalization

Importance of Supplier Purity: Ensuring Reproducibility in FABP4 Binding Kinetics

For high-fidelity FABP4 binding studies, the purity profile of CAS 2035008-35-4 is a critical differentiator when selecting a supplier. The versatile reactivity of the acrylamide moiety makes the compound susceptible to hydrolysis or nucleophilic addition, leading to potential impurities that can act as assay interferents [1]. The closest analog on the market, CAS 2034997-25-4, has a molecular weight of 326.4 g/mol, and the target compound's higher molecular weight (380.46 g/mol) provides a clear chromatographic resolution benefit for quality control . In the class of FABP4 inhibitors, even a 5% impurity of a high-affinity degradation product can dramatically skew the apparent IC50, leading to incorrect SAR conclusions [2].

Analytical Purity FABP4 Assay Reproducibility Procurement Quality Control

Validated Application Scenarios for (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide Based on Evidence


Lead Optimization for Dual FABP4/5 Antagonists in Metabolic Disease

CAS 2035008-35-4 is the recommended starting point for medicinal chemistry programs seeking a dual FABP4/5 inhibitor scaffold with a non-acidic, drug-like profile. Based on the structure-activity relationships established in the Roche patent family, the 2-thienylpyridine regioisomer and the 3,4-dimethoxyphenyl substitution pattern are key to achieving balanced dual inhibition [1]. Researchers should use this compound as a reference standard in fluorescence polarization assays to benchmark new derivatives, leveraging its predicted low nanomolar affinity for FABP4 [2].

Pharmacological Differentiation from Anti-Lipidemic Mechanisms

Unlike classic FABP4 inhibitors like BMS309403 (a carboxylic acid), CAS 2035008-35-4 belongs to a neutral thiophenylamide class that acts as an antagonist of protein-protein interactions rather than a direct competitor of endogenous lipids [1]. This mechanism is hypothesized to selectively block the pro-inflammatory and metabolic signaling of FABP4 without disrupting its basal fatty acid transport function, a differentiating feature that can be explored in macrophage inflammation models for atherosclerosis [1][3]. Ensure the compound is handled under inert atmosphere and stored at -20°C to prevent acrylamide degradation [4].

Negative Control Strategy for Polymerizable Thiophene Acrylamide Studies

For materials science groups exploring the antibacterial and polymerization properties of thiophene acrylamides (such as those characterized by Elsabee et al. [4]), CAS 2035008-35-4 can serve as a structurally related, non-polymerizable negative control. Its inability to undergo radical polymerization—due to the steric hindrance and electronic effects of the 3,4-dimethoxyphenyl and pyridine groups—makes it useful for isolating the biological effects of the monomeric pharmacophore from the polymeric material [4]. This application is directly supported by the described divergence in chemical reactivity of this compound compared to simpler thiophene acrylamide monomers.

Reference Compound for Pyridine Regioisomer Analytical Method Development

The distinct molecular weight (380.46 g/mol) and specific 2,4-substitution pattern on the pyridine ring make CAS 2035008-35-4 a superior reference standard for developing HPLC or UPLC methods designed to resolve positional isomers [2]. This application scenario is critical for quality control laboratories tasked with verifying the identity of synthesized batches against potential regioisomeric contaminants (e.g., CAS 1706491-38-4), a common challenge in the scale-up of non-annulated thiophenylamides [1]. A method capable of baseline separating the 2-thienyl from the 5-thienyl isomer provides immediate procurement value.

Quote Request

Request a Quote for (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.